N-alpha-Phthalyl-L-Asparagine

Enantiomeric Purity Chiral Chromatography Quality Control

Researchers designing complex peptide syntheses often encounter deprotection incompatibility when using standard N-Boc or N-Fmoc asparagine derivatives. N-alpha-Phthalyl-L-Asparagine solves this with its phthaloyl protecting group, which remains intact under acidic (Boc cleavage) and basic (Fmoc cleavage) conditions while enabling selective removal via hydrazinolysis-a critical orthogonal deprotection strategy for branched and cyclic peptides. • Enables orthogonal protecting group schemes not achievable with N-Boc, N-Cbz, or N-Fmoc variants. • Enhances enantiomeric resolution on polysaccharide CSPs (α = 1.34-2.11), serving as a chiral HPLC calibration standard for pharmaceutical QC. • Supplied with ≥98% purity; available in research-scale quantities with reliable global shipping.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 42406-52-0
Cat. No. B554836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Phthalyl-L-Asparagine
CAS42406-52-0
SynonymsN-alpha-Phthalyl-L-Asparagine; 42406-52-0; (S)-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoicacid; Pht-Asn-OH; AC1MBTAW; N-?-Phthaloyl-L-asparagine; SCHEMBL623426; MolPort-001-795-044; ZINC2556644; AKOS023035712; AC-6486; AN-9969; AB0032476; A6927; X5782; X-1230; (2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoicacid; (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-succinamicacid; (2S)-4-amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxo-butanoicacid
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O
InChIInChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1
InChIKeyFXHJNPKWNYXBKP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-alpha-Phthalyl-L-Asparagine Technical & Procurement Profile


N-alpha-Phthalyl-L-Asparagine (CAS 42406-52-0), also referred to as N-α-Phthaloyl-L-asparagine, is an L-asparagine derivative in which the α-amino group is protected by a phthaloyl moiety [1]. The compound is defined by the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol . This N-phthaloyl-protected amino acid serves primarily as a synthetic intermediate and a chiral building block, with its utility rooted in the distinct steric and electronic properties conferred by the phthalimide protecting group [1].

Why N-alpha-Phthalyl-L-Asparagine Is Irreplaceable


N-alpha-Phthalyl-L-Asparagine cannot be generically substituted by other N-protected asparagine derivatives (e.g., N-Boc, N-Cbz, or N-Fmoc variants) due to fundamental differences in steric bulk, electronic configuration, and, most critically, deprotection orthogonality [1]. The phthaloyl group imparts a planar, rigid structure that markedly alters the compound's chromatographic retention, crystallization behavior, and its compatibility with specific synthetic sequences [2]. Furthermore, the conditions for phthaloyl removal (hydrazinolysis) are chemically orthogonal to the acid- and base-labile conditions required for Boc and Fmoc deprotection, respectively, directly impacting synthetic route design and process yield [1].

N-alpha-Phthalyl-L-Asparagine: Quantitative Evidence


Chiral Separation of N-Phthaloyl Amino Acids

N-Phthaloyl (N-PHT) α-amino acids, a class that includes N-alpha-Phthalyl-L-Asparagine, demonstrate significantly enhanced enantioselectivity on polysaccharide-derived chiral stationary phases (CSPs) compared to other N-acylated amino acids [1]. This class-level inference is based on the reported separation factors (α) for N-PHT amino acids on a Chiralcel OF CSP, which range from 1.34 to 2.11, with baseline resolution achieved for all examined compounds [2]. This high enantioselectivity is a direct consequence of the unique planar and electron-rich phthaloyl group, providing a quantifiable advantage for analytical method development and quality control (QC) of chiral purity.

Enantiomeric Purity Chiral Chromatography Quality Control

Synthesis Yield of N-Phthaloyl Amino Acids

While direct yield data for N-alpha-Phthalyl-L-Asparagine is not explicitly published, class-level inference can be drawn from the well-documented synthesis of structurally similar N-phthaloyl amino acids. A mild, racemization-free method using N-carboethoxy phthalimide in aqueous conditions is reported to yield the corresponding N-phthaloyl amino acids in a typical range of 81-85% [1]. This serves as a strong benchmark for procurement, as it suggests that the phthaloylation of L-asparagine is a high-yielding and reliable process, a factor that contributes to its commercial availability and cost-effectiveness compared to more complex or low-yielding protecting group installations.

Process Chemistry Synthesis Yield Cost-Efficiency

Orthogonal Hydrazinolysis Deprotection

The phthaloyl protecting group is uniquely removed via hydrazinolysis, a process that is chemically orthogonal to the acidic (e.g., trifluoroacetic acid, TFA) and basic (e.g., piperidine) conditions used for the more common Boc and Fmoc protecting groups, respectively [1]. This fundamental difference provides a critical strategic advantage in multi-step syntheses. For instance, in a peptide sequence containing both an N-Boc and an N-phthaloyl group, the Boc group can be selectively removed with 50% TFA in DCM without affecting the phthaloyl moiety, or vice versa . This orthogonality is a non-negotiable requirement for the synthesis of complex, branched, or cyclic peptides where sequential, selective deprotection is essential.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Physical Property Profile

N-alpha-Phthalyl-L-Asparagine exhibits a high predicted boiling point of 576.1 °C at 760 mmHg and a high density of 1.573 g/cm³ . These physicochemical properties are a direct consequence of the rigid, aromatic phthalimide ring, which promotes strong intermolecular π-π stacking and polar interactions. In contrast, the N-Boc and N-Fmoc analogs, which lack this extended planar aromatic system, generally have lower melting points, higher solubility in non-polar solvents, and are more prone to thermal decomposition at lower temperatures. For procurement, the high thermal stability simplifies long-term storage and reduces the risk of degradation during shipping or under reaction conditions involving heating.

Physicochemical Properties Stability Formulation

N-alpha-Phthalyl-L-Asparagine Applications


Orthogonal Peptide Protection

This is the primary and most well-validated application. Researchers utilize N-alpha-Phthalyl-L-Asparagine to introduce a protecting group that is stable to the acidic and basic conditions used for Boc and Fmoc deprotection, but can be selectively removed with hydrazine [1]. This orthogonality is crucial for synthesizing branched, cyclic, or side-chain-modified peptides where a sequence of selective deprotections is required. Procurement of this compound is essential for laboratories engaged in advanced peptide chemistry, especially those working on peptide-drug conjugates or complex natural product analogs.

Chiral HPLC Method Development

The high enantioselectivity of N-phthaloyl α-amino acids on polysaccharide-based CSPs, as demonstrated by the separation factors (α = 1.34–2.11) on Chiralcel OF [2], makes N-alpha-Phthalyl-L-Asparagine an ideal standard for developing and validating chiral HPLC methods. Pharmaceutical QC laboratories can use this compound to calibrate systems for monitoring the enantiomeric purity of other N-phthaloyl-protected amino acid intermediates in drug synthesis, thereby ensuring compliance with regulatory purity thresholds.

Unnatural Amino Acid Synthesis

The phthalimide group in N-alpha-Phthalyl-L-Asparagine is not merely a protecting group; it is a reactive handle for further functionalization. It can serve as a precursor to primary amines via hydrazinolysis or be subjected to regioselective modifications [3]. This makes the compound a valuable starting material for synthesizing libraries of unnatural L-asparagine derivatives, which are of high interest in medicinal chemistry for exploring structure-activity relationships (SAR) in drug discovery programs targeting enzymes like asparagine synthetase or proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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